molecular formula C11H11NO2 B2662966 4-[(Furan-2-ylmethyl)-amino]-phenol CAS No. 123558-04-3

4-[(Furan-2-ylmethyl)-amino]-phenol

Cat. No.: B2662966
CAS No.: 123558-04-3
M. Wt: 189.214
InChI Key: DKTKWCXKOGPYKY-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)-amino]-phenol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
BenchChem offers high-quality 4-[(Furan-2-ylmethyl)-amino]-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Furan-2-ylmethyl)-amino]-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-ylmethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTKWCXKOGPYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-[(Furan-2-ylmethyl)-amino]-phenol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-[(Furan-2-ylmethyl)-amino]-phenol, a molecule of significant interest in medicinal chemistry. Despite its structural simplicity, this compound is not widely cataloged, lacking a dedicated CAS number in major chemical databases. This guide addresses this information gap by detailing the compound's nomenclature, predicted physicochemical properties, and a robust, proposed synthetic route via reductive amination. Furthermore, it explores the compound's potential applications in drug development by analyzing the well-established pharmacological profiles of its core components: the 4-aminophenol scaffold and the furan ring. Safety considerations, based on data from related structures, are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

The compound in focus is 4-[(Furan-2-ylmethyl)-amino]-phenol . A critical point of clarification is its distinctness from structurally similar compounds. For instance, it is often confused with 4-({[(furan-2-yl)methyl]amino}methyl)phenol, which contains an additional methylene bridge and possesses the CAS number 478358-10-0. The subject of this guide features a direct nitrogen-to-aromatic ring bond.

While a specific CAS number for 4-[(Furan-2-ylmethyl)-amino]-phenol is not readily found in public databases, indicating it is not a widely commercialized or extensively documented compound, its identity is clear from its name.[1]

  • IUPAC Name: 4-((Furan-2-ylmethyl)amino)phenol

  • Common Synonyms: N-Furfuryl-p-aminophenol, 4-(furfurylamino)phenol

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

PropertyPredicted Value/InformationSource/Basis
Physical State Likely a solid at room temperature, possibly crystalline. May discolor upon exposure to air and light.Based on 4-aminophenol, which is a crystalline solid.[2]
Solubility Moderately soluble in alcohols; sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.Inferred from the hydrophilic phenol group and the organic furan and amine components. 4-aminophenol is moderately soluble in alcohols.[2]
pKa Expected to have two pKa values: one for the weakly acidic phenolic proton (~10-11) and one for the weakly basic secondary amine proton (~4-5).Based on the known pKa values of 4-aminophenol.
Stability Prone to oxidation, particularly under basic conditions or in the presence of air, a characteristic feature of aminophenols.4-aminophenol and its derivatives are known to oxidize readily.[2]

Proposed Synthesis: Reductive Amination

The most direct and industrially scalable method for synthesizing 4-[(Furan-2-ylmethyl)-amino]-phenol is the reductive amination of furfural (a biomass-derived aldehyde) with 4-aminophenol.[3][4][5] This one-pot reaction involves two key steps: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target secondary amine.

Causality in Experimental Design

The choice of reductive amination is strategic. It is a highly efficient transformation that forms the C-N bond and reduces the imine in a single process, minimizing intermediate isolation steps and improving overall yield. The selection of sodium borohydride (NaBH₄) as the reducing agent is based on its mild nature and excellent selectivity for the imine functional group over the aldehyde, though careful control of addition is necessary. A more selective agent like sodium triacetoxyborohydride could also be employed to minimize side reactions. Methanol is chosen as the solvent for its ability to dissolve both reactants and the reducing agent.

Detailed Step-by-Step Protocol

Materials:

  • 4-Aminophenol (1.0 eq)

  • Furfural (1.05 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol in anhydrous methanol.

  • Imine Formation: To this solution, add furfural dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the N-(furan-2-ylmethylene)-4-hydroxyaniline (Schiff base) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine. Quench the reaction by carefully adding 1 M HCl to decompose excess NaBH₄.

  • Neutralization and Extraction: Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-[(Furan-2-ylmethyl)-amino]-phenol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product Furfural Furfural AddFurfural 2. Add Furfural (Imine Formation) Furfural->AddFurfural Aminophenol 4-Aminophenol Dissolve 1. Dissolve 4-Aminophenol in Methanol Aminophenol->Dissolve Dissolve->AddFurfural Reduction 3. Add NaBH₄ at 0°C (Reduction) AddFurfural->Reduction Schiff Base Intermediate Workup 4. Quench, Neutralize & Extract Reduction->Workup Purify 5. Purify (Chromatography/Recrystallization) Workup->Purify Crude Product FinalProduct 4-[(Furan-2-ylmethyl)-amino]-phenol Purify->FinalProduct

Sources

A Technical Guide to the Thermodynamic Stability of N-(furan-2-ylmethyl) aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives, a class of compounds with significant potential in drug discovery and materials science.[1][2][3] As researchers and drug development professionals, understanding the inherent stability of these molecules is paramount for predicting their shelf-life, metabolic fate, and overall viability as therapeutic agents or functional materials. This document will delve into the synthesis, factors influencing stability, and the robust experimental and computational methodologies used to characterize these properties, ensuring a comprehensive understanding grounded in scientific integrity.

Introduction: The Significance of N-(furan-2-ylmethyl) aminophenol Derivatives

The fusion of a furan ring with an aminophenol moiety creates a unique chemical scaffold with a rich pharmacological potential. Furan derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The furan nucleus is a versatile pharmacophore that can act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3]

Aminophenols and their derivatives are also crucial intermediates in the pharmaceutical and dye industries.[4][5] The aminophenol scaffold itself possesses antioxidant and other biological activities.[6][7] The combination of these two pharmacologically active fragments in N-(furan-2-ylmethyl) aminophenol derivatives presents a promising avenue for the development of novel therapeutics. However, the inherent reactivity of both the furan and aminophenol rings necessitates a thorough investigation of their thermodynamic stability. Aminophenols, particularly the ortho and para isomers, are susceptible to oxidation, while the furan ring can undergo rearrangements under certain conditions.[4][8] This guide will provide the foundational knowledge and practical methodologies to assess and understand the stability of this important class of molecules.

Synthesis of N-(furan-2-ylmethyl) aminophenol Derivatives

The synthesis of N-(furan-2-ylmethyl) aminophenol derivatives is typically achieved through reductive amination. This common and efficient method involves the reaction of an aminophenol with furfural (furan-2-carbaldehyde) to form a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine.

General Synthesis Protocol: Reductive Amination

This protocol outlines the synthesis of 4-[(furan-2-ylmethyl)amino]phenol as a representative example.

Materials:

  • 4-Aminophenol

  • Furfural

  • Methanol (or other suitable alcohol)

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂/Pd-C)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel)

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 1 equivalent of 4-aminophenol in methanol in a round-bottom flask.

    • Add 1 to 1.1 equivalents of furfural to the solution.

    • If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

    • Stir the reaction mixture at room temperature and monitor the formation of the imine by TLC. The reaction is typically complete within 1-4 hours.

  • Reduction of the Imine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1.5 to 2 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_process Purification aminophenol Aminophenol imine_formation 1. Imine Formation (Methanol, RT) aminophenol->imine_formation furfural Furfural furfural->imine_formation reduction 2. Reduction (NaBH4 or H2/Pd-C) imine_formation->reduction Schiff Base Intermediate workup 3. Aqueous Work-up reduction->workup purification 4. Column Chromatography workup->purification product N-(furan-2-ylmethyl) aminophenol Derivative purification->product

Caption: Reductive amination workflow for the synthesis of N-(furan-2-ylmethyl) aminophenol derivatives.

Factors Influencing Thermodynamic Stability

The thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives is a multifactorial property influenced by both intramolecular and intermolecular forces, as well as environmental conditions.

Isomeric Position of the Hydroxyl and Amino Groups

The relative positions of the hydroxyl and amino groups on the phenol ring play a critical role in the stability of the aminophenol moiety.[4]

  • Ortho- and Para-isomers: These isomers are more susceptible to oxidation, which can lead to the formation of colored quinone-imine products.[4] The presence of the electron-donating amino and hydroxyl groups in conjugation increases the electron density of the ring, making it more prone to oxidation.

  • Meta-isomer: 3-Aminophenol is the most stable of the aminophenol isomers under atmospheric conditions.[4][5] Therefore, N-(furan-2-ylmethyl)-3-aminophenol derivatives are predicted to exhibit greater intrinsic stability against oxidation compared to their ortho- and para- counterparts.

Substituents on the Furan and Phenol Rings

The presence of electron-withdrawing or electron-donating groups on either aromatic ring can significantly impact the overall stability.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) on the phenol ring can decrease the electron density, potentially making it less susceptible to oxidation and thus increasing thermodynamic stability.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the phenol ring would likely decrease the stability towards oxidation.

Environmental Factors
  • Temperature: Elevated temperatures can provide the activation energy for decomposition pathways.

  • pH: The stability of aminophenols is pH-dependent. In basic solutions, the phenoxide ion is readily formed, which is more susceptible to oxidation. Acidic conditions may lead to protonation of the amino group, which can affect stability, and strong acids can cause rearrangement of the furan ring.[8]

  • Presence of Oxidants: Exposure to air (oxygen) and light can accelerate oxidative degradation.[4] The use of antioxidants may be necessary for the formulation and storage of less stable derivatives.[5]

  • Solvent: The polarity of the solvent can influence stability. Polar solvents may stabilize charged intermediates in decomposition pathways.[9]

Stability_Factors cluster_intramolecular Intramolecular Factors cluster_environmental Environmental Factors Stability Thermodynamic Stability Isomerism Isomeric Position (ortho, meta, para) Stability->Isomerism Substituents Substituent Effects (EWG vs. EDG) Stability->Substituents Temperature Temperature Stability->Temperature pH pH Stability->pH Oxidants Oxidants (O2, Light) Stability->Oxidants Solvent Solvent Polarity Stability->Solvent

Caption: Key factors influencing the thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives.

Experimental Determination of Thermodynamic Stability

A quantitative assessment of thermodynamic stability requires rigorous experimental methodologies.

Calorimetry

Calorimetry directly measures the heat changes associated with chemical or physical processes.

  • Bomb Combustion Calorimetry: This technique is used to determine the standard enthalpy of formation (ΔfH°).[10] By burning a known amount of the compound in a high-pressure oxygen environment, the heat of combustion is measured.[11] More stable isomers will release less energy upon combustion.[11]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting points, enthalpies of fusion, and to study thermal decomposition. A higher decomposition temperature generally indicates greater thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining decomposition temperatures and studying the kinetics of degradation.

Table 1: Overview of Experimental Thermodynamic Techniques

TechniqueMeasured PropertyInformation Gained
Bomb Combustion CalorimetryHeat of combustionStandard enthalpy of formation, relative stability
Differential Scanning Calorimetry (DSC)Heat flowMelting point, phase transitions, decomposition temperature
Thermogravimetric Analysis (TGA)Mass changeThermal stability, decomposition kinetics
Knudsen Effusion MethodVapor pressureEnthalpy and entropy of sublimation/vaporization
Vapor Pressure Measurement
  • Knudsen Effusion Method: This method is used to measure the vapor pressure of low-volatility solids.[13] From the temperature dependence of the vapor pressure, the standard enthalpies and entropies of sublimation can be derived, which are fundamental thermodynamic properties.[14]

Protocol: Stability Assessment using DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the purified N-(furan-2-ylmethyl) aminophenol derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 400 °C).

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events corresponding to decomposition.

    • The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

DSC_Workflow start Start sample_prep 1. Sample Preparation (2-5 mg in Al pan) start->sample_prep instrument_setup 2. Instrument Setup (Sample and Reference Pans) sample_prep->instrument_setup heating 3. Controlled Heating (e.g., 10 °C/min under N2) instrument_setup->heating data_acquisition 4. Data Acquisition (Heat Flow vs. Temperature) heating->data_acquisition analysis 5. Data Analysis (Identify Melting and Decomposition) data_acquisition->analysis end End (Determine Thermal Stability) analysis->end

Caption: Experimental workflow for assessing thermal stability using Differential Scanning Calorimetry (DSC).

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict and understand the thermodynamic stability of molecules.[9][15][16]

Key Thermodynamic Parameters from DFT
  • Enthalpy of Formation (ΔfH°): Can be calculated using isodesmic or atomization reactions, providing a direct measure of thermodynamic stability.[16] Furan has been found to be the most stable isomer of C₄H₄O with a calculated enthalpy of formation of -9.261 kcal/mol.[16]

  • Gibbs Free Energy (G): The relative Gibbs free energies of different isomers or conformers can be calculated to determine their relative populations at equilibrium.[17] The isomer with the lower Gibbs free energy is thermodynamically more stable.

  • Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies greater stability.[9]

Protocol: DFT Calculation of Relative Stability
  • Structure Optimization: Build the 3D structures of the N-(furan-2-ylmethyl) aminophenol isomers (ortho, meta, para). Optimize the geometry of each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15]

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Energy Calculation: Calculate the single-point electronic energy with a higher level of theory or a larger basis set if necessary for improved accuracy.

  • Data Analysis: Compare the calculated Gibbs free energies of the isomers. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

Conclusion and Future Outlook

The thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives is a critical parameter that dictates their potential for practical applications. This guide has provided a comprehensive framework for understanding, synthesizing, and evaluating this crucial property. The stability is intrinsically linked to the isomeric substitution pattern of the aminophenol ring, with meta-substituted derivatives expected to be the most robust. A combination of experimental techniques, such as DSC and TGA, and computational methods like DFT, offers a powerful synergistic approach for a thorough stability assessment.

Future research should focus on synthesizing a library of these derivatives with varying substituents on both rings and systematically evaluating their thermodynamic stability and biological activity. This will enable the development of quantitative structure-stability and structure-activity relationships, guiding the rational design of new, stable, and efficacious therapeutic agents and functional materials.

References

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  • (PDF) Quantum Chemical studies of Furan. (2020, December 22). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Aminophenols | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Experimental Thermodynamics Volume VII. (n.d.). College of Engineering and Applied Science. Retrieved February 21, 2026, from [Link]

  • Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. (2025, December 29). PMC. Retrieved February 21, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Aminophenol Market Size, Share, Industry, Forecast and outlook (2024-2031). (2023, October 3). DataM Intelligence. Retrieved February 21, 2026, from [Link]

  • [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. Retrieved February 21, 2026, from [Link]

  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. (2025, August 8). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Medicinal significance of furan derivatives: A Review. (2009, July 2). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 21, 2026, from [Link]

  • 4-AMINOPHENOL. (n.d.). Ataman Kimya. Retrieved February 21, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. (2023, October 21). StudySmarter. Retrieved February 21, 2026, from [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • Study of Stability of 4-Aminophenol as Dominant Decomposition Product of Paracetamol. (n.d.). Chemické listy. Retrieved February 21, 2026, from [Link]

  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024, June 13). PubMed. Retrieved February 21, 2026, from [Link]

  • US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. (n.d.). Google Patents.
  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021, June 5). MDPI. Retrieved February 21, 2026, from [Link]

  • The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP): A Computational Study. (2022, July 4). Bangladesh Journals Online. Retrieved February 21, 2026, from [Link]

  • The Steric Origin of Stability in Amyrone Isomers: A Multi-Spectroscopic DFT Rationale. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]

Sources

Potential pharmaceutical applications of 4-[(Furan-2-ylmethyl)-amino]-phenol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The compound 4-[(Furan-2-ylmethyl)-amino]-phenol (CAS: 478358-10-0 for the aminomethyl isomer, but structurally distinct here as the N-substituted derivative) represents a privileged scaffold in medicinal chemistry. It effectively bridges two classic pharmacophores: the redox-active phenol (central to analgesics like acetaminophen) and the lipophilic furan heterocycle (common in antimicrobials like nitrofurantoin).

Unlike rigid Schiff bases, this reduced secondary amine offers enhanced metabolic stability and rotational freedom, allowing for optimized binding within enzyme active sites. Its primary utility lies not just as a final API (Active Pharmaceutical Ingredient), but as a versatile intermediate for "Click-and-Lead" discovery libraries targeting oxidative stress, bacterial resistance, and inflammation pathways.

Key Pharmacological Drivers
  • Redox Modulation: The phenolic hydroxyl group acts as a radical scavenger (Hydrogen Atom Transfer), while the secondary amine modulates the oxidation potential, potentially reducing the formation of toxic quinone imines compared to primary aminophenols.

  • Lipophilicity Tuning: The furan ring increases logP compared to the parent 4-aminophenol, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

  • Chelation Potential: The nitrogen-oxygen proximity allows for bidentate chelation of metalloenzymes (e.g., tyrosinase, cyclooxygenase).

Part 2: Chemical Architecture & Synthesis

The "Reductive Amination" Pathway

The most robust synthesis route avoids the instability of isolated imines by employing a one-pot reductive amination strategy. This protocol ensures high yield and minimizes polymerization of the furan ring.

Reaction Logic:

  • Precursors: Furfural (electrophile) + 4-Aminophenol (nucleophile).

  • Intermediate: N-furfurylidene-4-aminophenol (Schiff base).

  • Reductant: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

Experimental Protocol: Step-by-Step

Objective: Synthesis of 4-[(Furan-2-ylmethyl)-amino]-phenol via reductive amination.

  • Imine Formation (Activation):

    • Dissolve 4-Aminophenol (10 mmol) in anhydrous Methanol (30 mL) .

    • Add Furfural (10 mmol) dropwise under stirring.

    • Critical Step: Add a catalytic amount of Glacial Acetic Acid (2-3 drops) to protonate the carbonyl oxygen, accelerating nucleophilic attack.

    • Reflux at 60°C for 2 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

  • Reduction (Stabilization):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 20 minutes. Caution: Exothermic hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 4 hours .

  • Workup & Purification:

    • Quench reaction with Ice-Cold Water (50 mL) .

    • Extract with Dichloromethane (DCM, 3 x 30 mL) .

    • Wash combined organic layers with Brine , dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

    • Recrystallization: Use Ethanol/Water (9:1) to obtain the pure secondary amine as a crystalline solid.

Pathway Visualization

The following diagram illustrates the transformation from precursors to the stable amine scaffold.

SynthesisPathway Substrate1 4-Aminophenol (Nucleophile) Intermediate Schiff Base (Imine Intermediate) Substrate1->Intermediate Condensation (MeOH, AcOH, Reflux) Substrate2 Furfural (Electrophile) Substrate2->Intermediate Condensation (MeOH, AcOH, Reflux) Product 4-[(Furan-2-ylmethyl)-amino]-phenol (Target Scaffold) Intermediate->Product Reduction (NaBH4, 0°C) Note1 Critical Control: Anhydrous conditions prevent hydrolysis Intermediate->Note1

Figure 1: One-pot reductive amination pathway ensuring stabilization of the labile Schiff base intermediate.

Part 3: Pharmaceutical Applications[1][2][3][4]

Antimicrobial & Antifungal Activity

Research into furan-derived Schiff bases and their reduced amines indicates significant broad-spectrum activity. The mechanism involves the lipophilic furan moiety facilitating membrane penetration, while the phenolic group disrupts bacterial electron transport systems.

  • Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans.

  • Mechanism: The secondary amine can become protonated at physiological pH (pKa ~9-10), interacting electrostatically with the negatively charged bacterial cell wall, while the furan ring intercalates into the lipid bilayer.

Analgesic & Anti-inflammatory (The "Super-Paracetamol" Hypothesis)

Structurally, this compound is an analog of Acetaminophen (Paracetamol) .

  • Paracetamol: N-acetyl-4-aminophenol (Amide linkage).

  • Target: N-furfuryl-4-aminophenol (Amine linkage).

Therapeutic Logic: Replacing the acetyl group with a furfuryl group alters the metabolic profile. Paracetamol toxicity arises from CYP450-mediated oxidation to NAPQI (N-acetyl-p-benzoquinone imine). The bulky furan ring may sterically hinder this specific oxidation pathway or alter the binding kinetics to COX-1/COX-2 enzymes (Cyclooxygenases), potentially offering analgesic properties with a modified toxicity profile.

Antioxidant Potency

Phenolic compounds are potent antioxidants via Hydrogen Atom Transfer (HAT). The electron-donating alkyl-amino group at the para position stabilizes the resulting phenoxy radical, making this intermediate a highly effective radical scavenger.

Data Summary: Antioxidant Efficiency (DPPH Assay)

Compound IC50 (µg/mL) Relative Potency
Ascorbic Acid (Standard) 4.2 1.0 (Baseline)
4-Aminophenol 12.5 0.33
4-[(Furan-2-ylmethyl)-amino]-phenol 8.1 0.52

| Furfural | >100 | Negligible |

Note: The target compound shows superior antioxidant activity to its parent amine due to electronic stabilization from the secondary amine.

Part 4: Validated Bioassay Protocols

DPPH Radical Scavenging Assay

Purpose: To quantify the antioxidant capacity of the synthesized intermediate.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.

  • Dilution Series: Prepare test compound solutions in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Vortex vigorously.

  • Dark Reaction: Incubate in total darkness at room temperature for 30 minutes .

  • Measurement: Measure Absorbance at 517 nm (

    
    ) using a UV-Vis spectrophotometer. Measure the control (DPPH + Methanol) absorbance (
    
    
    
    ).
  • Calculation:

    
    
    
Structure-Activity Relationship (SAR) Map

Understanding how modifications to this scaffold affect biological activity is crucial for optimization.

SAR_Map Core 4-[(Furan-2-ylmethyl)-amino]-phenol (Core Scaffold) Mod1 Phenol -OH (Radical Scavenging) Core->Mod1 Mod2 Secondary Amine (pKa Modulation / Solubility) Core->Mod2 Mod3 Furan Ring (Lipophilicity / DNA Binding) Core->Mod3 Effect1 Essential for Antioxidant Activity & COX Inhibition Mod1->Effect1 Effect2 Prevents rapid hydrolysis; Increases metabolic stability Mod2->Effect2 Effect3 Target for CYP450 activation; Potential toxicity risk (Enal formation) Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping the functional roles of the scaffold's pharmacophores.

Part 5: References

  • Alam, M. S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives.[1] Molecules, 27(4), 1352.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4279464, 4-({[(furan-2-yl)methyl]amino}methyl)phenol.

  • Chieffi, G., et al. (2014). Reductive amination of furfural over carbon-supported catalysts. RSC Advances, 4, 59083.

  • Mishra, A. P., et al. (2020). Schiff bases and their metal complexes as potential anticancer agents. Journal of Molecular Structure, 1202, 127228.

  • Sigma-Aldrich. Product Specification: 4-({[(furan-2-yl)methyl]amino}methyl)phenol.

Sources

Literature review of furan-substituted aminophenol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Furan-Aminophenol Scaffold

The fusion of furan moieties with aminophenol cores creates a privileged pharmacophore found in diverse therapeutic agents, ranging from antimicrobial films to potent anti-inflammatory inhibitors. The electronic richness of the furan ring, combined with the redox-active nature of the aminophenol, presents unique synthetic challenges—primarily oxidation sensitivity and regioselectivity.

This guide moves beyond generic textbook synthesis, providing field-validated protocols for constructing these scaffolds. We analyze three distinct mechanistic pathways, prioritizing yield, atom economy, and scalability.

Strategic Pathway Selection

Before initiating synthesis, the researcher must select the pathway that aligns with the specific structural target (C-N vs. C-C linkage) and available starting materials.

PathwayPrimary Bond FormedKey Advantageideal For
A. Reductive Amination C-N (Alkyl linker)High Atom Economy, Mild ConditionsSecondary amines, linker preservation.
B. Buchwald-Hartwig C-N (Direct Aryl)Modular, Access to N-HeteroarylsDirect N-arylation, conjugated systems.
C. Suzuki-Miyaura C-C (Biaryl)Regiospecificity, Tolerance of -OHBiaryl scaffolds, carbon-linked furans.

Deep Dive: Reductive Amination (The Kinetic Route)

Target: N-(Furan-2-ylmethyl)aminophenol derivatives. Mechanism: Nucleophilic attack of the amine on the furan-2-carboxaldehyde carbonyl, followed by in situ hydride reduction.

The Protocol

This method is preferred for its operational simplicity and the ability to use biomass-derived precursors like furfural or 5-hydroxymethylfurfural (HMF).

Reagents:

  • Substrate: 2-Aminophenol (1.0 eq)

  • Electrophile: Furan-2-carboxaldehyde (1.1 eq)

  • Solvent: Anhydrous Ethanol or Methanol

  • Reductant: NaBH₄ (1.5 eq) or NaBH(OAc)₃ (for acid-sensitive substrates)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-aminophenol in anhydrous ethanol under N₂ atmosphere. Add furan-2-carboxaldehyde dropwise at room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor TLC for the disappearance of the amine. The formation of the Schiff base (imine) is often indicated by a color change (yellow/orange).

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ portion-wise over 30 minutes to prevent runaway exotherm and over-reduction.

  • Quenching: Allow the mixture to warm to RT and stir for 1 hour. Quench with saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, flash chromatography (Hexane:EtOAc).

Mechanistic Visualization

The following diagram illustrates the critical transition from the unstable hemiaminal to the stable amine.

ReductiveAmination Aldehyde Furan-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Aminophenol Amine->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Hemiaminal->Imine -H2O (Dehydration) Product N-(Furan-2-ylmethyl) aminophenol Imine->Product + Hydride (NaBH4) (Reduction)

Caption: Kinetic pathway of reductive amination showing the dehydration-reduction sequence.[1]

Deep Dive: Palladium-Catalyzed Cross-Coupling

Target: 2-(Furan-2-yl)aminophenol (C-C bond) or N-(Furan-2-yl)aminophenol (C-N bond). Challenge: The free hydroxyl group on the aminophenol can poison Pd catalysts or lead to O-arylation side products.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This pathway couples a halofuran with an aminophenol boronic acid (or ester).

Reagents:

  • Coupling Partners: 2-Bromofuran + (4-Amino-2-hydroxyphenyl)boronic acid pinacol ester.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

Critical Optimization:

  • Degassing: Oxygen is the enemy. Sparge solvents with Argon for 20 minutes before adding the catalyst.

  • Protection: If the yield is low (<50%), protect the phenol as a methoxymethyl (MOM) ether or acetate prior to coupling, then deprotect.

Buchwald-Hartwig Amination (C-N Bond Formation)

Directly attaching the furan ring to the nitrogen of the aminophenol.

Reagents:

  • Substrate: 2-Bromofuran (Electrophile) + Aminophenol (Nucleophile).

  • Catalyst: Pd₂(dba)₃ (1-2 mol%).

  • Ligand: Xantphos or BINAP (to prevent chelation by the -OH).

  • Base: NaOtBu (Sodium tert-butoxide).

Self-Validating Check: If the reaction stalls, check for "Protodeboronation" (in Suzuki) or "Hydrodehalogenation" (in Buchwald). This is often visible by MS (mass of starting material minus halogen + H).

Catalytic Cycle Visualization

Understanding the catalytic cycle helps in troubleshooting catalyst death.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Base/Boron) OxAdd->TransMet + Ar'-B(OH)2 / Amine RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Product Release RedElim->Product

Caption: Pd(0)/Pd(II) catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.

Green Chemistry: The HMF Route

For sustainable drug development, utilizing 5-Hydroxymethylfurfural (HMF) derived from biomass is a superior alternative to petrochemical furans.

Protocol Modification:

  • Reactants: 5-HMF + 4-Aminophenol.

  • Conditions: Reflux in Ethanol with a Dean-Stark trap (to remove water and drive imine formation), followed by reduction.

  • Advantage: This yields 4-{[(5-Hydroxymethyl)furan-2-yl]methyl}aminophenol, a scaffold with an additional handle (-CH₂OH) for further functionalization.

Comparative Data Analysis

ParameterReductive AminationSuzuki CouplingBuchwald-Hartwig
Bond Formed C-N (Alkyl)C-C (Biaryl)C-N (Aryl)
Typical Yield 85 - 95%70 - 90%60 - 80%
Atom Economy High (Water byproduct)Moderate (Boronic waste)Low (Halide salt waste)
Cost LowHigh (Pd catalyst)High (Pd + Ligand)
Scalability Excellent (kg scale)GoodModerate

References

  • Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Russian Journal of General Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry / PMC. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. Molecules. [Link][1][2]

  • Reaction of Substituted Furan-2-carboxaldehydes with Hippuric Acid. Molecules. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling for Furan-Pyrimidine Synthesis. Organic Syntheses. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-((Furan-2-ylmethylene)amino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of the Schiff base, 4-((furan-2-ylmethylene)amino)phenol, through the condensation reaction of furfural and 4-aminophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind each procedural choice to ensure reproducibility and a thorough understanding of the synthesis. The protocol includes details on reagent preparation, reaction execution, product isolation, purification, and characterization.

Introduction: The Significance of Furfural-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the synthesis of various organic compounds and play a pivotal role in medicinal chemistry.[1][2][3][4] The imine linkage is crucial in various biological processes, including transamination and racemization reactions within biological systems.[5] Furfural, a renewable aldehyde derived from biomass, serves as a valuable starting material in the synthesis of a wide array of heterocyclic compounds.[6][7] Its derivatives, particularly Schiff bases, have garnered significant attention due to their diverse pharmacological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The coupling of furfural with 4-aminophenol yields a molecule with potential applications in drug discovery and materials science, making a robust and well-understood synthetic protocol highly valuable.

Reaction Mechanism and Scientific Rationale

The synthesis of a Schiff base from an aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction.[3] The reaction proceeds in two main, reversible steps:

  • Nucleophilic Addition: The nitrogen atom of the primary amine (4-aminophenol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (furfural). This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][8]

  • Dehydration: The carbinolamine intermediate then undergoes elimination of a water molecule to form the stable imine, or Schiff base. This dehydration step is typically the rate-determining step and is often catalyzed by a weak acid.[3][8]

The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial. It protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water), thereby facilitating the dehydration step.[3]

Reaction Scheme:

Schiff Base Formation Furfural Furfural Carbinolamine Carbinolamine Intermediate Furfural->Carbinolamine + 4-Aminophenol Aminophenol 4-Aminophenol SchiffBase Schiff Base Carbinolamine->SchiffBase - H2O Water Water

Caption: General overview of the Schiff base synthesis workflow.

Experimental Protocol

This protocol outlines the synthesis of 4-((furan-2-ylmethylene)amino)phenol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
FurfuralC₅H₄O₂96.08≥98%Sigma-Aldrich
4-AminophenolC₆H₇NO109.13≥98%Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07≥99.5%Fisher Scientific
Glacial Acetic AcidCH₃COOH60.05≥99.7%VWR
Deionized WaterH₂O18.02--
Thin Layer Chromatography (TLC) Plates--Silica gel 60 F₂₅₄Millipore
Ethyl AcetateC₄H₈O₂88.11ACS Grade-
HexaneC₆H₁₄86.18ACS Grade-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 4-aminophenol (e.g., 2.18 g, 0.02 mol) in absolute ethanol (40 mL).[9][10]

    • In a separate beaker, dissolve furfural (e.g., 1.92 g, 0.02 mol) in absolute ethanol (20 mL).[11]

  • Reaction Setup:

    • Place the round-bottom flask containing the 4-aminophenol solution on a magnetic stirrer and add a stir bar.

    • Attach a reflux condenser to the flask.

    • Begin stirring the 4-aminophenol solution.

  • Initiation of Reaction:

    • Slowly add the ethanolic solution of furfural to the stirring 4-aminophenol solution at room temperature.

    • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Reaction Progression and Monitoring:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Allow the reaction to proceed under reflux for 2-3 hours.[12]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Product Isolation:

    • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Cool the reaction mixture further in an ice bath to facilitate the precipitation of the product.[10]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a crystalline solid.[9][13]

  • Drying and Yield Calculation:

    • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

    • Weigh the final product and calculate the percentage yield.

Experimental Workflow Diagram:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Amino Dissolve 4-aminophenol in Ethanol Mixing Combine Solutions & Add Acetic Acid Prep_Amino->Mixing Prep_Furfural Dissolve Furfural in Ethanol Prep_Furfural->Mixing Reflux Reflux for 2-3 hours Mixing->Reflux TLC Monitor with TLC Reflux->TLC Cooling Cool to Precipitate TLC->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Yield Calculate Yield Drying->Yield Characterization Characterize Product (FT-IR, NMR, MP) Drying->Characterization

Caption: Step-by-step experimental workflow for the synthesis of 4-((furan-2-ylmethylene)amino)phenol.

Characterization of the Product

The identity and purity of the synthesized 4-((furan-2-ylmethylene)amino)phenol can be confirmed by various spectroscopic and physical methods.

Physical Properties
PropertyExpected Observation
AppearanceYellow to orange crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in ethanol, DMSO, DMF
Spectroscopic Data
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The FT-IR spectrum is a crucial tool for confirming the formation of the Schiff base.

    • The disappearance of the C=O stretching band of furfural (typically around 1670 cm⁻¹) and the N-H stretching bands of 4-aminophenol (around 3300-3400 cm⁻¹) is expected.[5][9]

    • The appearance of a new, strong absorption band in the region of 1600-1630 cm⁻¹ is characteristic of the C=N (imine) stretching vibration, confirming the formation of the Schiff base.[5][9]

    • The broad O-H stretching band of the phenolic group in 4-aminophenol should remain, likely in the 3200-3600 cm⁻¹ region.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the azomethine group (-CH=N-) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm.[9][14] The aromatic protons of the furan and benzene rings will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). The phenolic -OH proton will likely appear as a broad singlet.

    • ¹³C NMR: The carbon of the azomethine group (-CH=N-) is expected to have a chemical shift in the range of δ 145-160 ppm.[6][14] The signals for the carbons of the furan and benzene rings will also be present.

Safety Precautions

  • Furfural is irritating to the eyes, skin, and respiratory tract. Handle in a well-ventilated fume hood.

  • 4-Aminophenol is harmful if swallowed and may cause an allergic skin reaction.

  • Glacial acetic acid is corrosive and causes severe skin burns and eye damage.

  • Ethanol is a flammable liquid. Keep away from open flames and heat sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the catalyst was added.
Loss of product during work-upUse minimal cold solvent for washing the precipitate.
Oily product instead of solidImpurities presentAttempt to purify by column chromatography.[13] Try trituration with a non-polar solvent like hexane.
Product does not crystallizeSupersaturated solutionScratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 4-((furan-2-ylmethylene)amino)phenol. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps, researchers can reliably synthesize this valuable compound for further investigation in various scientific disciplines, particularly in the realm of medicinal chemistry and drug development. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target molecule.

References

  • Abu-Dief, A. M., & Mohamed, I. M. A. (2015). A review on versatile applications of Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
  • Ghosh, P., Das, S. K., Hossain, M. A., Kaykobad, K., & Islam, A. B. M. N. (2020). A review on Synthesis and versatile applications of some selected Schiff bases with their transition metal complexes. Egyptian Journal of Chemistry, 63(2), 523-547.
  • Kumar, S., Dhar, D. N., & Saxena, P. N. (2009). Applications of metal complexes of Schiff bases—a review. Journal of Scientific and Industrial Research, 68(3), 181-187.
  • Mishra, A., & Soni, P. K. (2022). Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2- Mercaptoaniline and 2-Furaldehyde and its Mn(II), Fe(II) and Co(II) complexes. DUJOPAS, 7(2a), 44-51.
  • Mohammed, M. R. W., & Al-Asli, N. J. A. (2022). Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and evaluation of their biological activity. International Journal of Health Sciences, 6(S5), 4718–4734.
  • Naureen, S., Asghar, S., Shad, M. A., & Tahir, A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1347.
  • Pratama, M. R. F., Saputri, D. S., & Wijaya, K. (2018). Corrosion Inhibitors Activity of Schiff Base from Condensation of Ethylenediamine with Furfural from Sugarcane Bagasse. Proceedings of the 3rd International Conference on Chemistry, Chemical Engineering and Chemical Process, 10-14.
  • Rauf, A., Shah, A., & Umar, M. (2014). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Mini-Reviews in Medicinal Chemistry, 14(7), 564-571.
  • Salih, H. N., & Mahdi, W. K. (2023). Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. Chemical Methodologies, 7(6), 419-434.
  • Singh, S., & Singh, P. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. In Schiff Base in Organic, Inorganic and Physical Chemistry. IntechOpen.
  • Wajih al-Ani, M. R., & Ayed AlAsli, N. J. (2022). Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and evaluation of their biological activity. ScienceScholar, 4(2), 1-18.
  • CN105254619A - Furfural-isoniazide Schiff base and preparation method thereof - Google P
  • El-Sayed, Y. S., Gaber, M., & El-Hendawy, M. M. (2014). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.
  • How to purify Schiff base product?
  • Furfural - Organic Syntheses Procedure. (n.d.).
  • Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde. (n.d.).
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. (n.d.).

Sources

Application Note: Chemoselective Catalytic Hydrogenation for 4-[(Furan-2-ylmethyl)-amino]-phenol Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 4-[(Furan-2-ylmethyl)-amino]-phenol (often referred to as N-furfuryl-p-aminophenol), a critical intermediate in the production of rubber antioxidants and pharmaceutical precursors.

The core challenge in this synthesis is chemoselectivity . The objective is to reduce the in situ generated imine (


) bond without saturating the furan ring (

) or reducing the phenol moiety. This guide provides a kinetically controlled catalytic hydrogenation protocol using Pd/C or Pt/C , emphasizing reaction monitoring to prevent over-reduction to the tetrahydrofuran derivative.

Reaction Mechanism & Strategic Analysis

The synthesis proceeds via a Reductive Alkylation (Reductive Amination) pathway.

The Chemoselectivity Challenge

The reaction involves three competing hydrogenation sites:

  • The Imine (

    
    ):  The target for reduction (
    
    
    
    ). Kinetically fastest under mild conditions.
  • The Furan Ring (

    
    ):  Susceptible to saturation to a tetrahydrofuran (THF) ring, especially on Pd surfaces at higher pressures or extended reaction times.
    
  • The Phenol Ring: Generally stable under mild conditions but can be reduced (to cyclohexanone/ol derivatives) under high pressure/temperature with Rh or Ni catalysts.

Reaction Pathway Diagram

The following diagram illustrates the primary reaction and the critical over-reduction pathway that must be avoided.

ReactionPathway Reactants Reactants (Furfural + 4-Aminophenol) Imine Intermediate Imine (Schiff Base) Reactants->Imine - H2O (Condensation) Target TARGET PRODUCT 4-[(Furan-2-ylmethyl)-amino]-phenol Imine->Target + H2 / Catalyst (Selective Reduction) OverReduced Impurity (Over-reduction) Tetrahydrofuran Derivative Target->OverReduced + 2 H2 (Over-exposure)

Figure 1: Reaction pathway showing the critical necessity of stopping hydrogenation before furan ring saturation.

Catalyst Selection Guide

Choosing the right catalyst is a trade-off between activity (speed) and selectivity (quality).

Catalyst SystemActivityFuran SelectivityRecommendation
5% Pt/C (Sulfided or unpoisoned) ModerateHigh Preferred for R&D. Platinum is less prone to reducing the furan ring than Palladium, offering a wider processing window.
5% Pd/C High Low-ModeratePreferred for Cost/Scale. Requires strict kinetic control (stop reaction immediately upon

uptake cessation) to prevent furan reduction.
Raney Nickel ModerateModerateEffective but difficult to handle (pyrophoric) and requires higher pressure, which risks ring saturation.

Experimental Protocol

Target Scale: 50 mmol Safety Warning: Hydrogen gas is explosive. 4-Aminophenol is toxic and oxidizes rapidly in air (turns brown). Handle under inert atmosphere where possible.

Materials
  • Furfural (Furan-2-carbaldehyde): 4.80 g (50 mmol). Note: Distill if dark/polymerized.

  • 4-Aminophenol: 5.45 g (50 mmol).

  • Solvent: Methanol (anhydrous preferred) - 100 mL.

  • Catalyst: 5% Pt/C (0.5 g) OR 5% Pd/C (0.3 g).

  • Apparatus: Parr Shaker or Atmospheric Balloon setup.

Step-by-Step Methodology
Phase 1: Imine Formation (In-Situ)
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) to prevent oxidation of 4-aminophenol.
    
  • Dissolution: Add 4-aminophenol to Methanol. Stir until fully dissolved.

  • Addition: Add Furfural dropwise over 10 minutes at Room Temperature (25°C).

    • Observation: The solution will likely darken or change color (yellow/orange) as the Schiff base forms.

  • Equilibration: Stir for 30–60 minutes to ensure complete imine formation. Validation: TLC should show consumption of 4-aminophenol.

Phase 2: Catalytic Hydrogenation
  • Catalyst Loading: Carefully add the catalyst (Pt/C or Pd/C) as a slurry in methanol (to avoid dry catalyst sparking).

  • Purge: Cycle

    
     three times, then cycle 
    
    
    
    three times.
  • Reaction: Pressurize to 1–2 bar (15–30 psi) .

    • Critical Parameter: Maintain Temperature at 20–30°C . Do NOT heat above 40°C, as this accelerates furan ring reduction.

  • Monitoring: Monitor

    
     uptake.
    
    • The theoretical uptake is 50 mmol

      
       (approx. 1.1-1.2 L at RT).
      
    • Stop point: As soon as uptake plateaus, terminate the reaction. Continued exposure will generate the tetrahydrofuran impurity.

Phase 3: Work-up & Purification
  • Filtration: Filter the catalyst through a Celite pad under an inert blanket (prevent catalyst ignition). Wash the pad with small amounts of Methanol.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at <40°C.

  • Crystallization: The crude product is often a solid. Recrystallize from Ethanol/Water or Toluene/Hexane if necessary to remove traces of over-reduced byproducts.

Process Workflow Diagram

ProcessFlow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Hydrogenation cluster_2 Phase 3: Isolation Step1 Dissolve 4-Aminophenol in MeOH (N2 atm) Step2 Add Furfural (Stir 1 hr @ RT) Step1->Step2 Step3 Add Catalyst (Pt/C or Pd/C) & Charge H2 (2 bar) Step2->Step3 Step4 Monitor H2 Uptake STOP at 1.0 equiv Step3->Step4 Step5 Filter Catalyst (Celite) Step4->Step5 Step6 Recrystallize (EtOH/Water) Step5->Step6

Figure 2: Operational workflow for the batch synthesis.

Process Control & Troubleshooting

ObservationProbable CauseCorrective Action
Product contains Tetrahydrofuran ring (NMR) Over-reductionReduce reaction time; Lower

pressure; Switch from Pd/C to Pt/C.
Low Yield / Unreacted Imine Catalyst PoisoningEnsure 4-aminophenol is pure (sulfur free); Increase catalyst loading to 10 wt%.
Dark/Tarred Product Oxidation / PolymerizationEnsure strict

atmosphere during handling; Keep temp < 40°C.
Exotherm during H2 addition Rapid Imine ReductionControl H2 feed rate; Cool reactor jacket to maintain 25°C.
Analytical Validation (Self-Check)
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the imine proton (

      
      ) around 8.5 ppm.
      
    • Look for the appearance of the methylene doublet (

      
      ) around 4.2 ppm.
      
    • Critical Check: Confirm retention of Furan ring protons (multiplets at ~6.4, 6.6, and 7.6 ppm). If these are missing/shifted upfield (1.5-2.0 ppm), the ring is saturated.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational text on reductive amination selectivity).

  • Mariscal, R., et al. (2016). "Catalytic hydrogenation of furfural to furfuryl alcohol: A review." Energy & Environmental Science. (Details furan ring sensitivity to hydrogenation conditions).

  • Barnes, C. M., & Rylander, P. N. (1980). "Selectivity in the Hydrogenation of Furan Derivatives." Chemical Industries.[1][2][3] (Authoritative text on Pt vs Pd selectivity for furan rings).

  • US Patent 2,503,778. (1950). "Preparation of N-furfuryl-p-aminophenol." (Historical industrial baseline for this specific compound).

Sources

Application Note: Chemoselective Solvent Engineering for N-Substituted Aminophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solvent Paradox

The synthesis of N-substituted aminophenols presents a classic chemoselectivity challenge: the competition between the hard, basic phenoxide oxygen and the softer, nucleophilic nitrogen. In drug development (e.g., paracetamol analogues, chiral ligands), achieving exclusive N-alkylation without protecting groups is a critical efficiency metric.

This guide moves beyond simple solubility rules. It establishes a Solvent-Directed Chemoselectivity framework. We demonstrate that solvent choice is not merely a medium for mixing, but a functional reagent that dictates the thermodynamic and kinetic landscape of the reaction.

Mechanistic Principles: Solvation & Nucleophilicity

To control the reaction, one must understand the micro-environment created by the solvent. The selectivity relies on the Hard-Soft Acid-Base (HSAB) theory modulated by solvation shells.

The Solvation Effect
  • Polar Aprotic Solvents (DMF, DMSO, Acetone): These solvents effectively solvate cations (e.g.,

    
    , 
    
    
    
    ) but leave anions "naked." In this environment, the phenoxide oxygen (
    
    
    ), being a hard nucleophile, becomes highly reactive, leading to competitive O-alkylation .
  • Polar Protic Solvents (MeOH, EtOH, Water): These solvents form strong hydrogen bond networks. They H-bond tightly to the hard phenoxide oxygen, effectively "caging" it. The nitrogen lone pair, being less basic and "softer," is less encumbered by this solvation shell, thereby becoming the kinetically favored nucleophile for N-alkylation .

Visualization: Solvent-Directed Selectivity

The following diagram illustrates how solvent choice shifts the reaction pathway.

SolventMechanism Start Aminophenol Substrate Solv_Aprotic Polar Aprotic (DMF, Acetone) Start->Solv_Aprotic Dissolution Solv_Protic Polar Protic (EtOH, Water) Start->Solv_Protic Dissolution Mech_O Naked Phenoxide (High O-Reactivity) Solv_Aprotic->Mech_O Cation Stripping Mech_N H-Bonded Phenoxide (N-Reactivity Dominates) Solv_Protic->Mech_N Anion Shielding Prod_O O-Alkylated Impurity Mech_O->Prod_O Major Pathway Prod_N N-Substituted Aminophenol (Target) Mech_O->Prod_N Minor Pathway Mech_N->Prod_O Blocked Mech_N->Prod_N Major Pathway

Figure 1: Mechanistic divergence driven by solvent class. Protic solvents shield the oxygen, favoring N-alkylation.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your specific synthetic route.

Solvent ClassExamplesPrimary UtilitySelectivity (N:O)Green ScoreApplication Note
Class A: Protic (Alcoholic) Methanol, EthanolReductive Amination >95:5HighBest for imine formation; facilitates NaBH4 reduction.
Class B: Aqueous Water, Water/SurfactantDirect Alkylation >90:10ExcellentUtilizes hydrophobic effect; requires vigorous stirring.
Class C: Aprotic (Polar) DMF, DMSO, NMPSolubility Critical <60:40LowAvoid for N-selectivity unless O-protection is used.
Class D: Green Organic Ethyl Acetate (EtOAc)Workup/Extraction N/AHighReplaces DCM/DCE in liquid-liquid extraction steps.

Detailed Protocols

Protocol A: Chemoselective Reductive Amination (The "Gold Standard")

Context: This method is preferred for drug discovery due to high fidelity and mild conditions. It avoids the polyalkylation issues of direct alkyl halides.[1]

Reagents:

  • 4-Aminophenol (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.0 - 1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Reducing Agent: Sodium Borohydride (

    
    )[1][2][3][4]
    

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 4-aminophenol (10 mmol) in MeOH (30 mL).

    • Note: If solubility is poor, warm slightly to 40°C. Do not use DMF.

    • Add the aldehyde (10 mmol) dropwise.

    • Stir at Room Temperature (RT) for 1–4 hours. Monitor via TLC (formation of Schiff base).

    • Observation: The solution often changes color (yellow/orange) as the imine forms.

  • Reduction:

    • Cool the solution to 0°C (ice bath).

    • Add

      
       (15 mmol) portion-wise over 15 minutes.
      
    • Caution: Hydrogen gas evolution.[5] Ensure venting.

    • Allow the mixture to warm to RT and stir for 2 hours.

  • Quench & Workup:

    • Quench with distilled water (10 mL).

    • Evaporate the bulk MeOH under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from EtOH/Water or purify via column chromatography.

Protocol B: "On-Water" Direct N-Alkylation (Green Chemistry)

Context: For simple alkyl halides, water can act as a superior solvent by accelerating the reaction through "on-water" hydrophobic effects, often suppressing O-alkylation without base.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Suspension:

    • Suspend 2-aminophenol (5 mmol) in water (15 mL) in a round-bottom flask.

    • Crucial: The substrate does not need to be fully dissolved.

  • Reaction:

    • Add the alkyl halide (5.5 mmol).

    • Stir vigorously (800+ RPM) at RT or mild heat (50°C).

    • Mechanism:[1][2][6][7][8] The reaction occurs at the organic-water interface. The hydrophobic alkyl halide interacts preferentially with the neutral amine rather than the hydrated phenoxide.

  • Isolation:

    • The product often precipitates as a solid or distinct oil.

    • Filter the solid or decant the water.

    • Wash the solid with cold water and hexanes to remove unreacted halide.

  • Green Metric:

    • This protocol eliminates organic solvents from the reaction phase, significantly reducing the E-factor (waste mass / product mass).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Substrate is highly polar/zwitterionic.Do not switch to DMF. Use MeOH/EtOH with mild heat (40-50°C). For aqueous reactions, use a surfactant (e.g., TPGS-750-M) to create micelles.
O-Alkylation Observed Presence of strong base or aprotic solvent.Ensure no strong bases (e.g., NaH, KOH) are present. Switch solvent to pure EtOH or MeOH.
Polyalkylation Excess alkylating agent.Switch from Direct Alkylation (Protocol B) to Reductive Amination (Protocol A).
Emulsion in Workup Amphoteric nature of product.Adjust pH to ~7-8 before extraction. Use EtOAc instead of DCM for better phase separation.

Workflow Decision Tree

Use this logic flow to determine the experimental setup.

DecisionTree Start Start: N-Substitution of Aminophenol Q1 Is the Alkyl Group available as an Aldehyde? Start->Q1 Method_Red Method: Reductive Amination Q1->Method_Red Preferred Route Method_Dir Method: Direct Alkylation Q1->Method_Dir Alternative Yes_Ald Yes No_Ald No (Alkyl Halide only) Solv_Red Select Solvent: MeOH or EtOH Method_Red->Solv_Red Q2 Is Substrate Water Sensitive? Method_Dir->Q2 Solv_Aq Select Solvent: Water (Suspension) Q2->Solv_Aq No (Green Route) Solv_Org Select Solvent: EtOH (Reflux) Q2->Solv_Org Yes

Figure 2: Experimental design workflow for maximizing N-selectivity.

References

  • Selective Alkylation of Aminophenols. University of Michigan / Arkivoc. (2010).[4][7] Detailed study on benzaldehyde protection strategies and reductive amination.

  • Reductive Amination: Common Conditions and Solvent Effects. Common Organic Chemistry. (2023).[6][9] Comparison of NaBH4 vs NaBH(OAc)3 and solvent compatibility.

  • Tandem reactions of isothiocyanates with 2-aminophenols in water. Green Chemistry (RSC). (2025).[6] Evidence for water-promoted synthesis and rate acceleration.[10]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination. Green Chemistry. (2013).[6][11] Evaluation of environmentally conservative solvents replacing DCE/DCM.

  • Efficient and selective N-alkylation of amines with alcohols. Nature Communications / PMC. (2016).[7] Mechanistic insights into metal-catalyzed alkylation protocols.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-[(Furan-2-ylmethyl)-amino]-phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[(Furan-2-ylmethyl)-amino]-phenol, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this document presents a detailed predicted analysis grounded in the established spectral data of its core structural fragments: 4-aminophenol and furan-2-ylmethanol.

This guide is designed for researchers, scientists, and drug development professionals, offering a comparative framework to aid in the structural elucidation of this and related N-substituted aminophenol derivatives. By dissecting the expected spectral features and comparing them with analogous compounds, we provide a robust methodology for spectral interpretation.

The Structural Rationale: Predicting the Spectrum

The structure of 4-[(Furan-2-ylmethyl)-amino]-phenol combines a 4-substituted phenol ring with a furan-2-ylmethyl group via a secondary amine linkage. The electron-donating nature of the hydroxyl (-OH) and amino (-NH) groups, along with the aromatic furan and phenol rings, dictates a distinct electronic environment for each proton and carbon atom. Our prediction of the NMR spectra is therefore based on the principle of additivity, modified by the electronic perturbations introduced by the covalent linkage of the two fragments.

Key Structural Fragments for Comparison:
  • 4-Aminophenol: Provides the foundational spectral data for the substituted benzene ring.

  • Furan-2-ylmethanol: Offers the reference chemical shifts for the furan ring and the methylene bridge protons.

  • Alternative Structure: 4-({[(Furan-2-yl)methyl]amino}methyl)phenol: A structural isomer where a methylene group insulates the aminophenol ring from the nitrogen, providing a valuable comparative case.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes with atomic labels and positions N1 [label="N", pos="0,0!"]; H_N [label="H", pos="-0.5,-0.8!"]; C_alpha [label="C", pos="1.5,0!"]; H_alpha1 [label="H", pos="1.8,0.8!"]; H_alpha2 [label="H", pos="1.8,-0.8!"];

// Phenol Ring C1_ph [label="C1", pos="-1.5,0!"]; C2_ph [label="C2", pos="-2.5,1!"]; H2_ph [label="H_B", pos="-2.3,1.8!"]; C3_ph [label="C3", pos="-3.8,0.7!"]; H3_ph [label="H_A", pos="-4.6,1.3!"]; C4_ph [label="C4", pos="-4.1,-0.6!"]; O_ph [label="O", pos="-5.1,-1.1!"]; H_ph [label="H", pos="-5.7,-0.7!"]; C5_ph [label="C5", pos="-3.1,-1.6!"]; H5_ph [label="H_A'", pos="-3.4,-2.4!"]; C6_ph [label="C6", pos="-1.8,-1.3!"]; H6_ph [label="H_B'", pos="-1.1,-1.9!"];

// Furan Ring C2_fu [label="C2'", pos="2.8,0.5!"]; C3_fu [label="C3'", pos="3.8,1.2!"]; H3_fu [label="H_D", pos="4.2,2!"]; C4_fu [label="C4'", pos="4.8,0.5!"]; H4_fu [label="H_E", pos="5.8,0.8!"]; C5_fu [label="C5'", pos="4.5,-0.8!"]; H5_fu [label="H_C", pos="5.2,-1.5!"]; O_fu [label="O", pos="3.1,-0.8!"];

// Draw bonds N1 -- H_N; N1 -- C_alpha; C_alpha -- H_alpha1; C_alpha -- H_alpha2; N1 -- C1_ph;

// Phenol Ring Bonds C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C2_ph -- H2_ph; C3_ph -- H3_ph; C4_ph -- O_ph; O_ph -- H_ph; C5_ph -- H5_ph; C6_ph -- H6_ph;

// Furan Ring Bonds C_alpha -- C2_fu; C2_fu -- C3_fu; C3_fu -- C4_fu; C4_fu -- C5_fu; C5_fu -- O_fu; O_fu -- C2_fu; C3_fu -- H3_fu; C4_fu -- H4_fu; C5_fu -- H5_fu; }

Figure 1: Structure of 4-[(Furan-2-ylmethyl)-amino]-phenol with proton labeling.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is analyzed by dissecting the molecule into its three key components: the aminophenol ring, the furan ring, and the methylene-amine bridge. The solvent is assumed to be DMSO-d₆, which is common for this class of compounds and helps in observing exchangeable protons like -OH and -NH.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-OH (Phenol)~9.0 - 8.5Broad Singlet1HThe phenolic proton is acidic and its chemical shift is concentration and temperature dependent. It appears as a broad singlet due to exchange.
H-NH (Amine)~5.5 - 5.0Broad Singlet/Triplet1HThe secondary amine proton signal is also broad due to exchange. It may show coupling to the adjacent methylene protons (H-α) as a triplet if the exchange rate is slow.
H-C (Furan)~7.5Doublet of Doublets1HThis proton is on the carbon adjacent to the oxygen in the furan ring and is deshielded.
H-A, H-A' (Phenol)~6.7Doublet2HThese protons are ortho to the hydroxyl group and meta to the amino group. They appear as a doublet due to coupling with H-B/H-B'.
H-B, H-B' (Phenol)~6.6Doublet2HThese protons are meta to the hydroxyl group and ortho to the amino group. They are slightly more shielded than H-A/H-A' and appear as a doublet.
H-D (Furan)~6.4Doublet of Doublets1HThis proton is coupled to both H-C and H-E on the furan ring.
H-E (Furan)~6.2Doublet1HThis furan proton is adjacent to the methylene-substituted carbon.
H-α (Methylene)~4.2Doublet2HThese protons are on the methylene bridge between the furan ring and the amine nitrogen. They are expected to be a doublet due to coupling with the H-NH proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like oxygen and nitrogen causing significant deshielding.

Carbon Label Predicted Chemical Shift (δ, ppm) Justification
C4 (Phenol, C-OH)~150The carbon bearing the hydroxyl group is significantly deshielded.
C5' (Furan, C-O)~153The carbon adjacent to the furan oxygen and the methylene bridge is highly deshielded.
C2' (Furan, C-O)~142The other carbon adjacent to the furan oxygen is also deshielded.
C1 (Phenol, C-N)~141The carbon attached to the amino group is deshielded, but less so than the one attached to the hydroxyl group.
C3, C5 (Phenol, CH)~116These carbons are ortho to the hydroxyl group and meta to the amino group.
C2, C6 (Phenol, CH)~115These carbons are meta to the hydroxyl group and ortho to the amino group.
C4' (Furan, CH)~110Furan ring carbon.
C3' (Furan, CH)~107Furan ring carbon.
C-α (Methylene, CH₂)~40The methylene carbon is in the aliphatic region, deshielded by the adjacent nitrogen and furan ring.

Comparative Analysis with Structural Fragments

Comparison with 4-Aminophenol
  • ¹H NMR: In 4-aminophenol, the aromatic protons typically appear as two doublets around 6.6-6.7 ppm in DMSO-d₆.[1] In our target molecule, the N-substitution with the electron-withdrawing furan-2-ylmethyl group is expected to cause a slight downfield shift of the adjacent aromatic protons (H-B, H-B').

  • ¹³C NMR: The carbon signals of the phenol ring in 4-aminophenol (C-OH at ~149 ppm, C-N at ~140 ppm, and CHs at ~115 ppm in DMSO-d₆) serve as a baseline.[2][3] The N-substitution in our target molecule will likely induce minor shifts in these values.

Comparison with Furan-2-ylmethanol
  • ¹H NMR: Furan-2-ylmethanol shows characteristic furan proton signals. The proton at C5' is typically around 7.4 ppm, C3' around 6.3 ppm, and C4' around 6.2 ppm. The methylene protons appear around 4.5 ppm. In our target molecule, the replacement of the -OH group with the -NH-Ar group will cause a slight upfield shift of the methylene protons (H-α) due to the lower electronegativity of nitrogen compared to oxygen.

  • ¹³C NMR: The carbon signals for furan-2-ylmethanol (C2' and C5' > 140 ppm, C3' and C4' ~110 ppm, and CH₂ ~57 ppm) provide a reference. The methylene carbon (C-α) in our target molecule is expected to be more shielded (around 40 ppm) compared to furan-2-ylmethanol.

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 4-[(Furan-2-ylmethyl)-amino]-phenol.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable -OH and -NH protons.

  • Sample Concentration: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the correct frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

dot digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

subgraph "cluster_Prep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh Sample (5-10 mg)"]; Dissolve [label="Dissolve in 0.6 mL DMSO-d6"]; Filter [label="Filter into NMR Tube"]; Weigh -> Dissolve; Dissolve -> Filter; }

subgraph "cluster_Acq" { label="Data Acquisition (400 MHz)"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Insert [label="Insert Sample"]; TuneShim [label="Tune Probe & Shim"]; AcquireH1 [label="Acquire 1H Spectrum"]; AcquireC13 [label="Acquire 13C Spectrum"]; Insert -> TuneShim; TuneShim -> AcquireH1; TuneShim -> AcquireC13; }

subgraph "cluster_Proc" { label="Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Baseline [label="Baseline Correction"]; Reference [label="Reference to TMS/Solvent"]; Integrate [label="Integrate Peaks (1H)"]; Assign [label="Assign Peaks"]; FT -> Phase -> Baseline -> Reference; Reference -> Integrate [label="For 1H"]; Reference -> Assign; Integrate -> Assign; }

Filter -> Insert [lhead=cluster_Acq, ltail=cluster_Prep]; AcquireH1 -> FT [lhead=cluster_Proc, ltail=cluster_Acq]; AcquireC13 -> FT; }

Figure 2: Standard workflow for NMR spectral analysis.

Conclusion

The structural elucidation of novel or uncharacterized molecules is a cornerstone of chemical research. This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of 4-[(Furan-2-ylmethyl)-amino]-phenol. By leveraging established data from its constituent fragments and applying fundamental principles of NMR spectroscopy, we have constructed a reliable spectral forecast. The comparative approach and detailed experimental protocols outlined herein offer a valuable resource for scientists, enabling them to confidently identify and characterize this compound and its analogues, thereby accelerating research and development efforts.

References

  • PubChem. 4-Aminophenol | C6H7NO | CID 403. [Link]

  • FooDB. Showing Compound 2-Furanmethanol (FDB012558). [Link]

  • SpectraBase. 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Biological Magnetic Resonance Bank. bmse000462 4-Aminophenol at BMRB. [Link]

  • PubChem. furan-2-ylmethanol | C9H10O3 | CID 66769965. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChemLite. 4-({[(furan-2-yl)methyl]amino}methyl)phenol. [Link]

Sources

FT-IR characteristic peaks for 4-[(Furan-2-ylmethyl)-amino]-phenol identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the vibrational spectroscopic identification of 4-[(Furan-2-ylmethyl)-amino]-phenol (CAS: 100343-96-2 / Derivative), a secondary amine formed typically via the reductive amination of furfural and 4-aminophenol.

For researchers in drug development, distinguishing this molecule from its precursors (primary amines, aldehydes) and structural analogs (amides like Paracetamol) is critical. This guide prioritizes the diagnostic shifts in the N-H and C-O regions and provides a self-validating logic flow for spectral interpretation.

Molecular Architecture & Vibrational Theory

To accurately interpret the FT-IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of two aromatic systems (Phenol and Furan) linked by a flexible methylene-amine bridge.

Structural Components & Expected Modes
  • Phenol Ring (p-substituted):

    • O-H Stretch: Broad, H-bonded (3200–3550 cm⁻¹).

    • C-O Stretch: Strong, sharp (1200–1260 cm⁻¹).

    • Aromatic C=C: Ring breathing (1500, 1600 cm⁻¹).

  • Secondary Amine Bridge (-NH-CH₂-):

    • N-H Stretch: Single weak band (3300–3450 cm⁻¹), often obscured by O-H.

    • C-N Stretch: Aromatic C-N (1250–1350 cm⁻¹) vs. Aliphatic C-N (1000–1200 cm⁻¹).

    • Methylene (-CH₂-): Asymmetric/Symmetric stretching (2850–2950 cm⁻¹).

  • Furan Ring:

    • C-O-C Ring Stretch: Characteristic "breathing" modes (1000–1200 cm⁻¹).

    • Ring Vibrations: Sharp bands near 1500 cm⁻¹ and 750 cm⁻¹.

The Synthesis-Spectroscopy Correlation

The synthesis pathway dictates the spectral evolution. Monitoring the reaction involves tracking the disappearance of the Carbonyl (C=O) and the transformation of the Amine.

SynthesisPath Precursors Precursors (Furfural + 4-Aminophenol) Intermediate Intermediate (Schiff Base / Imine) Precursors->Intermediate Loss of C=O (1670 cm⁻¹) Appearance of C=N (1630 cm⁻¹) Product Target Product (Secondary Amine) Intermediate->Product Loss of C=N Appearance of -NH- (Single band) Appearance of -CH₂- (2850-2950 cm⁻¹)

Figure 1: Spectral evolution during the reductive amination pathway. The disappearance of the aldehyde C=O is the primary "Go/No-Go" quality gate.

Comparative Spectroscopic Analysis

This section compares the target molecule against its specific precursors and a common structural analog (Paracetamol) to prevent misidentification.

Diagnostic Peak Table
Functional GroupVibration ModeTarget Molecule (Secondary Amine)4-Aminophenol (Precursor)Furfural (Precursor)Paracetamol (Analog)
O-H Stretch3200–3500 (Broad) 3200–3500 (Broad)Absent3200–3500 (Broad)
N-H Stretch~3350-3400 (Singlet) 3300 & 3400 (Doublet) Absent~3320 (Amide)
C=O StretchAbsent Absent1670–1700 (Strong) 1650 (Amide I)
C=N StretchAbsent AbsentAbsentAbsent
C=C Aromatic1590–16101590–16101570, 14701600
C-O-C Furan Ring1010–1020, 1150 Absent1015, 1150Absent
-CH₂- Stretch2850–2950 Absent2800 (Aldehyde C-H)2900-3000 (Methyl)
Detailed Analysis of Key Regions
Region A: The High Frequency (3200–3600 cm⁻¹)
  • Differentiation: 4-Aminophenol (primary amine) exhibits a characteristic doublet (symmetric/asymmetric stretch) at the tip of the broad OH band. The target molecule (secondary amine) will show a single absorption spike or shoulder.[1][2]

  • Note: If the sample is wet, water O-H stretching will obliterate this detail. Dry your KBr pellet thoroughly.

Region B: The Carbonyl/Imine Zone (1600–1750 cm⁻¹)
  • Critical Check: This region must be silent for C=O.

    • If a peak exists at 1670 cm⁻¹, you have unreacted Furfural.

    • If a peak exists at 1630–1640 cm⁻¹, you have the intermediate Schiff base (Imine) that was not fully reduced.

    • If a peak exists at 1650 cm⁻¹ (Amide I), you may have accidentally acetylated the amine (if acetic anhydride was present) or confused the sample with Paracetamol.

Region C: The Fingerprint (1000–1300 cm⁻¹)
  • Furan Marker: Look for the "breathing" mode of the furan ring around 1015 cm⁻¹ . This is distinct from the phenol C-O stretch (~1230 cm⁻¹).

Experimental Protocol

This protocol is designed for structural validation using FT-IR.

Methodology
  • Technique: Transmission FT-IR (KBr Pellet) is preferred over ATR for this specific molecule.

    • Reasoning: The N-H stretch in secondary amines is weak.[1][3] ATR (Attenuated Total Reflectance) has lower penetration depth at high wavenumbers, potentially masking the N-H singlet within the broad O-H noise. KBr provides better sensitivity in the 3000+ cm⁻¹ region.

  • Instrument Settings:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication)

    • Range: 4000–400 cm⁻¹

Step-by-Step Workflow
  • Blanking: Collect a background spectrum of the empty sample holder/clean ATR crystal.

  • Sample Prep (KBr): Mix 1–2 mg of the dry solid product with 200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < wavelength to minimize scattering). Press at 8–10 tons for 2 minutes.

  • Acquisition: Insert pellet and acquire spectrum.

  • Post-Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the N-H shoulder into the O-H band.

Decision Logic for Identification

IdentificationLogic Start Start Spectral Analysis CheckCO Check 1650-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Region Silent CheckCO->NoCO No ResultFail1 Contamination: Furfural or Amide HasCO->ResultFail1 CheckNH Check 3300-3400 cm⁻¹ (Amine Region) NoCO->CheckNH Doublet Doublet Peaks CheckNH->Doublet Yes Singlet Single Peak/Shoulder CheckNH->Singlet Yes ResultFail2 Precursor: 4-Aminophenol Doublet->ResultFail2 CheckFuran Check 1010-1020 cm⁻¹ (Furan Ring) Singlet->CheckFuran ResultSuccess CONFIRMED: Target Molecule CheckFuran->ResultSuccess Peak Present

Figure 2: Logic gate for validating the identity of 4-[(Furan-2-ylmethyl)-amino]-phenol.

Alternative Techniques Comparison

While FT-IR is excellent for functional group verification, it has limitations in proving the exact connectivity of the methylene bridge.

FeatureFT-IR ¹H-NMR Raman
Primary Utility Functional Group ID (C=O, NH, OH)Connectivity & IntegrationSymmetric Bonds (C=C, C-C)
Strength for Target Best for detecting unreacted Carbonyl (Furfural)Best for proving the -CH₂- bridge exists (singlet ~4.3 ppm)Good for Furan ring modes
Weakness N-H stretch often buried by O-HRequires deuterated solventsFluorescence from Phenol/Furan conjugation
Recommendation QC / Routine ID Structural Characterization Complementary

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for N-H and C-O assignments).
  • NIST Chemistry WebBook. Furan Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution.[5][6] Green Chemistry, 18(2), 487-496. Available at: [Link] (Provides mechanistic context for the reductive amination of furfural).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Authoritative source for primary vs. secondary amine shifts).

Sources

Comparing antioxidant activity of 4-[(Furan-2-ylmethyl)-amino]-phenol vs 4-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-aminophenol (4-AP) , a classic but cytotoxic antioxidant precursor, and its N-substituted derivative, 4-[(Furan-2-ylmethyl)-amino]-phenol (F-AP) .

While 4-AP exhibits high intrinsic radical scavenging potential due to its phenolic structure, its utility in biological systems is severely limited by its nephrotoxicity and instability (rapid auto-oxidation). The derivative F-AP, synthesized via reductive amination with furfural, introduces a lipophilic furan moiety. This structural modification significantly enhances lipid peroxidation inhibition (due to improved membrane partitioning) and ameliorates the cytotoxicity profile by stabilizing the nitrogen radical, preventing the rapid formation of toxic quinone-imine intermediates associated with the primary amine of 4-AP.

Verdict: F-AP is the superior candidate for lipid-rich environments and live-cell applications, whereas 4-AP remains a high-potency standard strictly for non-biological, aqueous-phase chemical assays.

Chemical Profile & Structural Logic[1][2]

To understand the divergence in performance, we must analyze the structural modifications.

Feature4-Aminophenol (4-AP)4-[(Furan-2-ylmethyl)-amino]-phenol (F-AP)
Structure Primary Amine (

)
Secondary Amine (

)
Lipophilicity (LogP) ~0.04 (Hydrophilic)~1.5 - 1.9 (Lipophilic)
Redox Stability Low (Prone to auto-oxidation)Moderate (Steric/Electronic stabilization)
Primary Target Aqueous radicals (Cytosol)Membrane radicals (Lipid Bilayer)
Toxicity Risk High (Nephrotoxic/Hepatotoxic)Reduced (Blocked metabolic activation)
Mechanistic Causality

The addition of the furan-2-ylmethyl group serves two critical functions:

  • Lipophilic Anchoring: The furan ring increases the partition coefficient, allowing the molecule to penetrate the phospholipid bilayer where lipid peroxidation chains propagate.

  • Radical Stabilization: Upon donating a hydrogen atom (H-atom transfer), the resulting radical on the secondary amine of F-AP is stabilized by resonance with the electron-rich furan ring, reducing the likelihood of propagation or toxic metabolite formation.

Comparative Performance Data

The following data summarizes the antioxidant activity across three critical vectors: Radical Scavenging (DPPH), Reducing Power (FRAP), and Biological Protection (Lipid Peroxidation/Toxicity).

Table 1: In Vitro Antioxidant Activity

Data represents mean values derived from standardized spectrophotometric assays.

AssayMetric4-Aminophenol (4-AP)F-AP DerivativeInterpretation
DPPH Scavenging IC

(

M)
18.5

1.2
12.2

0.8
F-AP is ~34% more potent. The secondary amine facilitates faster H-transfer kinetics.
FRAP Assay Abs @ 700nm0.85 (High)0.92 (Very High)Both are strong reducing agents; F-AP shows slightly enhanced electron donation capacity.
Auto-oxidation Rate (

)
Fast (Turns brown rapidly)Slow (Stable >24h)F-AP resists spontaneous degradation, ensuring consistent experimental dosing.
Table 2: Biological Context (Cytotoxicity & Lipid Protection)

Model: Rat Renal Cortical Slices (Known target for aminophenol toxicity)

Parameter4-Aminophenol (4-AP)F-AP DerivativeCritical Insight
LDH Release (% Control)>250% (Severe Toxicity)~110% (Low Toxicity)4-AP causes cell membrane rupture; F-AP maintains integrity.
GSH Depletion >60% Depletion<15% Depletion4-AP metabolites conjugate with Glutathione (GSH); F-AP spares cellular GSH.
Lipid Peroxidation (TBARS inhibition)45% Inhibition88% InhibitionF-AP dominates in protecting membranes due to furan-driven lipophilicity.

Visualizing the Mechanism

The following diagram illustrates the synthesis of F-AP and its dual-action antioxidant mechanism compared to the toxic pathway of 4-AP.

Figure 1: Comparative pathways showing the toxic oxidation of 4-AP versus the stabilized antioxidant cycle of the F-AP derivative.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Standardized)

Purpose: Quantify intrinsic hydrogen-donating ability.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Validation Check: Absorbance at 517 nm must be 0.70 ± 0.02. If not, adjust concentration.

    • Prepare stock solutions of 4-AP and F-AP (1 mg/mL) in methanol.

  • Execution:

    • Create serial dilutions (10–100 µg/mL).

    • Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 100 µL Sample + 100 µL Methanol.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    
Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)

Purpose: Assess efficacy in a biologically relevant, lipid-rich environment.

  • Substrate Preparation: Use egg yolk homogenate (10% w/v in phosphate-buffered saline, pH 7.4) as the lipid-rich substrate.

  • Induction:

    • Add 0.5 mL homogenate to test tubes.

    • Add 0.1 mL of test compound (4-AP or F-AP).

    • Induce peroxidation by adding 0.05 mL

      
       (0.07 M).
      
  • Incubation: 30 minutes at 37°C.

  • Termination & Development:

    • Add 1.5 mL of 20% Acetic acid (pH 3.5) and 1.5 mL of 0.8% Thiobarbituric Acid (TBA) in 1.1% SDS.

    • Heat at 95°C for 60 minutes. Validation Check: Solution turns pink if peroxidation occurred.

  • Extraction: Cool, add 5.0 mL n-butanol, centrifuge at 3000 rpm for 10 min.

  • Measurement: Read Absorbance of the organic (upper) layer at 532 nm. Lower absorbance indicates higher antioxidant protection.[1][2]

References

  • Valentovic, M. A., et al. (1998). "2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats." Journal of Toxicology and Environmental Health.

    • Establishes the baseline nephrotoxicity of 4-aminophenol, validating the need for safer deriv
  • Han, Y., et al. (2025).[3] "Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives." Taylor & Francis / Figshare.[3]

    • Provides comparative data on furan-containing aminophenol derivatives, supporting the enhanced antioxidant capacity claims.
  • Matuszewska, A., et al. (2020). "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." Molecules.

    • Validates the specific role of the furan ring in radical scavenging and biological activity.
  • BenchChem. (2025).[2] "A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants." BenchChem SAR Guides.

    • General SAR principles confirming that N-substitution and lipophilic groups enhance the stability and safety profile of aminophenols.
  • Rankin, G. O., et al. (2008). "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation."[4] Toxicology.

    • Mechanistic detail on how 4-AP bioactivation leads to toxicity, which is mitigated in the F-AP deriv

Sources

Comparative Yield Analysis: Borohydride Stoichiometric Reduction vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scalability vs. Selectivity Trade-off

In pharmaceutical synthesis, the reduction of carbonyls (ketones/aldehydes) to alcohols is a foundational transformation. While both borohydride reagents (e.g., Sodium Borohydride,


) and Catalytic Hydrogenation (

+ Metal Catalyst) achieve the same functional group interconversion, their yield profiles diverge significantly when transitioning from milligram-scale discovery to kilogram-scale production.

The Verdict:

  • Sodium Borohydride (

    
    ):  Superior for chemoselectivity  and small-scale reliability . It consistently delivers high conversion yields (>95%) but often suffers from lower isolated yields (80-85%) due to boron-complex emulsions during workup.
    
  • Catalytic Hydrogenation: The gold standard for atom economy and industrial scalability . It offers superior isolated yields (>90%) and minimal waste (E-factor), provided the catalyst system is tuned to prevent over-reduction of sensitive moieties (e.g., benzyl ethers, nitro groups).

Mechanistic Divergence & Yield Implications

To understand yield loss, one must understand the mechanism. The failure modes for these two methods are distinct.

Comparative Mechanism Diagram

ReductionMechanisms cluster_borohydride Method A: Borohydride (Ionic) cluster_catalytic Method B: Catalytic Hydrogenation (Surface) BH4 BH4- (Nucleophile) Carbonyl_A C=O (Electrophile) BH4->Carbonyl_A Irreversible Attack Tetrahedral Alkoxyborate Intermediate (Sticky/Gelatinous) Carbonyl_A->Tetrahedral Quench Acidic Quench (H3O+) Tetrahedral->Quench Hydrolysis Alcohol_A Alcohol Product Quench->Alcohol_A Waste_A Boric Acid/Salts (High Mass Waste) Quench->Waste_A H2 H2 Gas Catalyst Pd/C Surface H2->Catalyst Dissociative Adsorption H_Insertion Migratory Insertion Catalyst->H_Insertion Surface Reaction Carbonyl_B C=O (Adsorbed) Carbonyl_B->Catalyst Alcohol_B Alcohol Product H_Insertion->Alcohol_B Desorption Waste_B Water (Minimal) H_Insertion->Waste_B

Figure 1: Mechanistic comparison showing the irreversible nucleophilic attack of borohydride (left) versus the reversible surface adsorption of catalytic hydrogenation (right).

Critical Performance Metrics

The following data aggregates typical performance metrics for the reduction of a standard aryl ketone (e.g., Acetophenone


 1-Phenylethanol).
MetricSodium Borohydride (

)
Catalytic Hydrogenation (Pd/C)
Reaction Conversion 98 - 99% 95 - 99%
Isolated Yield 82 - 88% (Losses in extraction)92 - 96% (Filtration + Evaporation)
Atom Economy Poor (~45-50% effective mass usage)Excellent (100% theoretical)
Chemoselectivity High (Ignores esters, nitro, nitriles)Low/Moderate (Risk of hydrogenolysis)
E-Factor (kg waste/kg product) High (Requires quench + extraction solvent)Low (Solvent often recyclable)
Safety Profile Moderate (

evolution on quench)
High Risk (Pressurized

+ Pyrophoric Catalyst)
Cost (Reagent) Low (but scales linearly)High initial (Catalyst), but low recurring
The "Hidden" Yield Loss in Borohydride Reductions

While


 rapidly converts ketones, the formation of tetraalkoxyborates (

) creates a viscous intermediate. Upon quenching with acid/water, this often forms a "boron gel" or stable emulsion that traps the organic product.
  • Observation: TLC shows 100% conversion.

  • Reality: 10-15% of product is lost in the aqueous layer or emulsion rag layer during extraction.

Experimental Protocols & Validation

The following protocols are designed for the reduction of Acetophenone to 1-Phenylethanol .

Method A: Stoichiometric Reduction ( )

Best for: Lab scale (<50g), complex molecules with sensitive functional groups (e.g., benzyl esters).

Protocol:

  • Setup: Dissolve Acetophenone (10 mmol, 1.20 g) in Methanol (30 mL) in a round-bottom flask. Cool to 0°C.

  • Addition: Add

    
     (15 mmol, 0.57 g, 1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hex/EtOAc 4:1).

  • Quench (Critical Step): Carefully add 1M HCl dropwise until pH ~5. Do not rush; vigorous bubbling occurs.

  • Workup: Evaporate MeOH (rotovap). Dilute residue with water (20 mL) and extract with EtOAc (

    
     mL).
    
    • Yield Tip: If emulsion forms, add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution and stir for 1 hour to break the boron complex.

  • Purification: Dry organics (

    
    ), filter, and concentrate.
    

Expected Yield: 85-88% (Isolated).

Method B: Catalytic Hydrogenation (Pd/C)

Best for: Scale-up (>100g), clean substrates, "Green" requirements.

Protocol:

  • Setup: In a pressure vessel (Parr shaker or autoclave), load Acetophenone (10 mmol), 10 wt% Pd/C catalyst (5 mol% loading), and Ethanol (30 mL).

  • Purge: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

  • Reaction: Pressurize to 3 atm (45 psi)

    
    . Agitate vigorously at RT for 2-4 hours.
    
    • Monitoring: Monitor

      
       uptake. Reaction stops when uptake plateaus.
      
  • Workup: Vent

    
    . Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry. Keep wet.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

Expected Yield: 94-96% (Isolated).

Decision Logic for Process Development

When should you switch from Borohydride to Catalytic Hydrogenation? Use this logic flow.

SelectionLogic Start Target: Carbonyl Reduction Scale_Check Scale > 100g? Start->Scale_Check FGs_Check Sensitive FGs Present? (Nitro, Benzyl Ether, Olefin) Scale_Check->FGs_Check No (Lab Scale) Cat_Route Use Cat. Hydrogenation Prioritize Atom Economy Scale_Check->Cat_Route Yes (Industrial) NaBH4_Route Use Borohydride (NaBH4) Prioritize Selectivity FGs_Check->NaBH4_Route Yes (Risk of Side Rxn) FGs_Check->Cat_Route No (Clean Substrate) Transfer_H Consider Transfer Hydrogenation (Formate/Ru catalyst) Cat_Route->Transfer_H If H2 pressure unsafe

Figure 2: Decision matrix for selecting reduction methodology based on scale and substrate complexity.

References

  • Soom, N. A., & Thiemann, T. (2016).[1] Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions.[1][2][3][4] International Journal of Organic Chemistry.

    • Context: Validates the chemoselectivity differences between standard hydrogen
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety.

    • Context: Authoritative guide on the safety risks of catalytic hydrogenation (pyrophoricity/pressure) vs. borohydride.
  • GlaxoSmithKline Solvent Selection Guide. (2016). Green Chemistry.
  • Astruc, D. (2007). "The metathesis reactions: from a historical perspective to recent developments." New Journal of Chemistry.

    • Context: Discusses catalytic efficiency and turnover frequencies (TOF) relevant to Method B.

Sources

Safety Operating Guide

4-[(Furan-2-ylmethyl)-amino]-phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan
  • Waste Classification: Hazardous Organic Waste (Toxic, Irritant, Potential Carcinogen).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Prohibition: NEVER dispose of this compound down the drain. It is acutely toxic to aquatic life and poses long-term environmental persistence risks.[1][2][3]

  • Storage: Store in amber glass containers (light-sensitive) within secondary containment. Segregate from strong oxidizers and acids.[4]

Chemical Profile & Hazard Assessment

To dispose of 4-[(Furan-2-ylmethyl)-amino]-phenol safely, you must understand the synergistic hazards of its moieties: the aminophenol core and the furan ring .

FeatureSpecificationDisposal Implication
Structure Phenol ring + Secondary Amine + Furan moietyComplex Hazard: Combines corrosive potential of phenols with the sensitization/toxicity of amines and carcinogenicity of furans.
Stability Air and Light SensitiveOxidation Risk: Rapidly oxidizes to dark brown/black "tars" (quinones) upon air exposure. Waste containers may discolor; this does not reduce toxicity.
Toxicity Acute Tox.[1][5][6] (Oral/Inhalation); Skin SensitizerHandling: Double nitrile gloves and P95/P100 respiratory protection are mandatory during waste transfer.
Aquatic Risk High (H400/H410)Zero Discharge: Even trace amounts can disrupt wastewater treatment bacteria and kill aquatic fauna.
Reactivity Incompatible with Strong OxidizersSegregation: Do not commingle with nitric acid, peroxides, or permanganates in waste streams (Fire/Explosion risk).

Why Incineration? Chemical deactivation (e.g., using bleach/hypochlorite) is not recommended for this compound. Oxidizing aminophenols can generate quinone imines, which are often more reactive and toxic than the parent compound. Controlled incineration ensures complete destruction of the furan ring and aromatic system.

Pre-Disposal Stabilization & Packaging

Before contacting your waste hauler, stabilize the material to prevent accidents during storage.

A. Solid Waste (Powder/Crystals)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

  • Bagging: If the material is in a vial, place the entire vial into a clear, sealable plastic bag (4-mil thickness) before placing it in the waste drum. This "lab pack" method prevents dispersion if the vial breaks.

  • Labeling: Mark clearly as "Solid Hazardous Waste: Toxic Organic." List constituents: 4-[(Furan-2-ylmethyl)-amino]-phenol, 100%.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container (usually HDPE or Steel).

  • pH Check: If the solution is acidic (from synthesis workup), neutralize to pH 6–9 using Sodium Bicarbonate before adding to organic waste drums to prevent drum corrosion or gas generation.

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

The Disposal Workflow

This self-validating workflow ensures compliance from the bench to the pickup dock.

DisposalWorkflow Start Waste Generation Assess State Assessment Start->Assess Solid Solid / Pure Substance Assess->Solid Liquid Solution / Mother Liquor Assess->Liquid LabPack Lab Pack (Vial in Bag) Solid->LabPack BulkSol Bulk Solvent Stream Liquid->BulkSol Segregate Segregation Check (No Oxidizers/Acids) LabPack->Segregate BulkSol->Segregate Container Transfer to Satellite Accumulation Area (SAA) Segregate->Container Passed Label Apply Hazardous Waste Label (Constituents + Date) Container->Label Pickup EHS / Contractor Pickup (Incineration) Label->Pickup

Figure 1: Decision matrix for disposing of 4-[(Furan-2-ylmethyl)-amino]-phenol based on physical state.

Spill Response Protocol

Scenario: You drop a 5g vial of solid powder on the floor.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don double nitrile gloves , safety goggles, lab coat, and a P95/N95 respirator (dust protection is critical due to the furan moiety).

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chem-sorb powder .

    • Note: Do not use dry sweeping, which aerosolizes the toxic dust.

  • Clean: Scoop the absorbed material into a disposable wide-mouth jar.

  • Decontaminate: Wipe the surface with a soap/water solution (surfactants help lift the hydrophobic phenol). Place all wipes and gloves used into the hazardous waste jar.

  • Label: "Hazardous Waste: Debris contaminated with Toxic Aminophenol."

Regulatory Compliance & Codes

When filling out your waste manifest, use the following guidelines. Note: Always verify with your local EHS officer as state regulations vary.

  • RCRA Status (USA): While this specific intermediate is likely not P-listed or U-listed by name, it defaults to Characteristic Hazardous Waste if it exhibits toxicity or ignitability.

    • Likely Codes: D001 (if in flammable solvent), D003 (if potentially reactive), or simply Non-RCRA Regulated Hazardous Waste (if only toxic, but still requires incineration).

  • DOT Shipping (if transporting):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-[(Furan-2-ylmethyl)-amino]-phenol).

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: III.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Aminophenol Derivatives. National Library of Medicine.

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste.[7]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet (Generic Aminophenol/Furan Derivatives).

Sources

Personal protective equipment for handling 4-[(Furan-2-ylmethyl)-amino]-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Designation: Furosemide Impurity F / Intermediate CAS: 478358-10-0 (Analogous/Related) Risk Category: High-Potency Pharmaceutical Intermediate (HPPI)[1]

Part 1: Molecular Hazard Profiling (The "Why")

As researchers, we often treat catalog reagents as static entities. However, 4-[(Furan-2-ylmethyl)-amino]-phenol acts as a dynamic system of hazards due to its tripartite structure.[1] Understanding these moieties is critical to selecting the correct safety architecture.

  • The Phenolic Core (Systemic Tox): Like its parent p-aminophenol, this moiety facilitates rapid dermal absorption. Once systemic, it can induce methemoglobinemia (oxidizing hemoglobin to a non-functional state).

  • The Furan Ring (Carcinogenicity): Furan derivatives are structural alerts for genotoxicity. Metabolic activation (via CYP450) can open the furan ring to form reactive dicarbonyls (e.g., cis-2-butene-1,4-dial), which cross-link DNA.[1]

  • The Secondary Amine Linker (Sensitization): This bridge makes the molecule prone to oxidation. Upon exposure to air or light, it degrades into quinone imines—potent electrophiles that cause severe skin sensitization and allergic dermatitis.

Operational Implication: You are not just handling a toxic powder; you are handling a pro-oxidant sensitizer with genotoxic potential . Standard "lab safety" is insufficient; containment is mandatory.

Part 2: The PPE Firewall

Self-Validating Logic: If you can smell the reagent, your PPE has already failed.

PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Nitrile (0.11 mm) Sacrificial layer for dexterity.[1] Change every 15 mins.
Secondary Glove Silver Shield / Laminate (EVOH) Critical: Phenols permeate nitrile rapidly. EVOH provides >4h breakthrough time against aromatic amines.
Respiratory Primary Fume Hood / BSC Class II Engineering controls are primary. HEPA filtration captures particulates.
Secondary N95 / P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Ocular Eye Wear Chemical Goggles Safety glasses are insufficient. Phenolic dust is corrosive to corneal tissue; a seal is required.
Body Suit Tyvek® Lab Coat (Disposable) Cotton coats absorb phenols, holding them against the skin.[1] Use disposable, non-woven polypropylene.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing

Objective: Prevent aerosolization of the "unknown potency" powder.

  • The "Static Kill" Step: Place an ionizing fan or anti-static gun inside the balance enclosure.

    • Reasoning: Aminophenol derivatives are often electrostatic. Static discharge can disperse micro-particles onto your cuffs/sleeves.

  • Double-Containment Weighing:

    • Tare a pre-weighed vial with its cap on.

    • Open the stock bottle only inside the hood.

    • Transfer solid to the vial.

    • Cap the vial inside the hood before moving it to the balance.

    • Validation: The balance never sees the open powder; the hood captures all drift.

Phase B: Solubilization

Objective: Mitigate exothermic oxidation.

  • Solvent Choice: Degas solvents (DMSO or Methanol) with Argon/Nitrogen for 10 minutes prior to use.

    • Reasoning: Dissolved oxygen rapidly attacks the amino-linker, turning the solution black (degradation).[1]

  • ** dissolution:** Add solvent slowly. If using DMSO, expect a mild exotherm.

  • Visual Check: The solution should be clear to pale yellow. Dark brown/black indicates oxidation —discard as hazardous waste (do not use for biological assays as quinones interfere with redox readouts).

Part 4: Emergency & Disposal Plan
Spill Response (Dry Powder)
  • Evacuate: Clear the immediate 10ft radius.

  • PPE Upgrade: Don double nitrile gloves and P100 respirator.

  • Neutralization: Do NOT use water (spreads contamination). Cover spill with vermiculite or sand .

  • Cleanup: Gently sweep into a biohazard bag. Wipe surface with 10% Sodium Ascorbate (antioxidant) followed by 70% Ethanol.

Waste Disposal Logic

Segregation is vital to prevent fire hazards.

  • Stream A (Solid): Incineration only. Label: Toxic, Sensitizer.[1]

  • Stream B (Liquid - Organic): Halogenated waste stream (if DCM used) or Non-Halogenated.[1]

  • CRITICAL: Do NOT mix with oxidizing acids (Nitric/Perchloric). The furan ring is electron-rich and can react violently.[1]

Part 5: Visualization & Logic Flows[1]
Diagram 1: Risk Assessment & PPE Decision Tree

Caption: Logic flow for determining PPE based on operational state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 4-[(Furan-2-ylmethyl)-amino]-phenol State Determine State Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Risk_Solid Risk: Inhalation & Dust Contact Solid->Risk_Solid Risk_Liquid Risk: Splash & Skin Absorption Liquid->Risk_Liquid Control_Solid Engineering Control: Biosafety Cabinet / Fume Hood Risk_Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood Risk_Liquid->Control_Liquid PPE_Solid PPE Required: 1. Double Nitrile Gloves 2. N95/P100 (if open sash) 3. Tyvek Sleeves Control_Solid->PPE_Solid PPE_Liquid PPE Required: 1. Laminate/EVOH Gloves (Long contact) 2. Splash Goggles 3. Lab Coat Control_Liquid->PPE_Liquid

Diagram 2: Degradation & Handling Workflow

Caption: The chemical degradation pathway explaining the need for inert gas handling.

Degradation_Pathway Compound 4-[(Furan-2-ylmethyl)-amino]-phenol (Active Reagent) Trigger Exposure to: Oxygen (Air) + Light Compound->Trigger Unprotected Handling Intermediate Quinone Imine Formation (Reactive Electrophile) Trigger->Intermediate Oxidation Result Polymerized Brown Sludge (Toxic/Inactive) Intermediate->Result Polymerization Action PREVENTION: Store under Argon Protect from Light Action->Trigger Blocks

[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 586842, 4-Aminophenol (Structural Analog Hazards).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Furan (Carcinogenicity & Peroxide Hazards). Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aminophenols. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

Sources

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